4-tert-butyl-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
Description
4-tert-Butyl-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a synthetic benzamide derivative featuring a tetrazole ring substituted with a 4-chlorophenyl group and a methylene-linked 4-tert-butylbenzamide moiety. Tetrazoles are bioisosteres for carboxylic acids, offering metabolic stability and diverse pharmacological applications, including antimicrobial, anticancer, and agrochemical uses .
Properties
IUPAC Name |
4-tert-butyl-N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c1-19(2,3)14-6-4-13(5-7-14)18(26)21-12-17-22-23-24-25(17)16-10-8-15(20)9-11-16/h4-11H,12H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVRFNJAYBGITQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tetrazole ring: This can be achieved by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Coupling of the benzamide moiety: The final step involves coupling the tetrazole intermediate with a benzoyl chloride derivative under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or tetrazoles.
Scientific Research Applications
4-tert-butyl-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
- Compound SI112 ([3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone): Key Differences: Replaces the tetrazole ring with a pyrazole and substitutes the 4-chlorophenyl group with a 4-methoxyphenyl moiety. Synthesis: Uses HBTU/DIPEA coupling in DMF, similar to the target compound’s likely synthetic route. Bioactivity: Pyrazole derivatives are known for kinase inhibition, suggesting the target compound may share similar mechanisms but with enhanced stability due to the tetrazole .
- Compound 9o (from Ugi-Azide Reaction): Key Differences: Features a thiophene-substituted tetrazole and a benzodioxin group instead of the chlorophenyl-tert-butylbenzamide system.
Agrochemical Analogues
- Triadimefon (1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone): Key Differences: Contains a triazole ring and chlorophenoxy group, differing from the tetrazole-chlorophenyl system. Application: A fungicide, highlighting the role of chlorophenyl groups in agrochemical activity. The target compound’s tetrazole may offer broader-spectrum efficacy .
Research Findings and Mechanistic Insights
- Synthetic Accessibility : The target compound’s benzamide-tetrazole structure aligns with modular synthesis using carbodiimide coupling (e.g., HBTU), as seen in SI112 . However, yields may vary depending on steric hindrance from the tert-butyl group.
- Bioactivity Predictions :
- Structure-Activity Relationship (SAR) :
- Lipophilicity : The tert-butyl group increases logP, favoring membrane penetration.
- Electron Effects : The electron-withdrawing chlorine atom may polarize the tetrazole ring, enhancing interactions with biological targets.
Q & A
Advanced Research Question
- DFT Calculations : Model tetrazole ring tautomerization (1H vs. 2H forms) and electron density maps to predict nucleophilic sites .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., bacterial enzymes) to rationalize SAR .
- Reaction Pathway Analysis : Use ICReDD’s quantum chemical workflows to optimize cyclization steps and minimize byproducts .
What are the challenges in scaling up the synthesis for research quantities?
Advanced Research Question
Key scalability issues:
- Exothermic Reactions : Tetrazole formation requires controlled heating (jacketed reactors) to prevent thermal runaway .
- Solvent Volume : Replace DMF with recyclable alternatives (e.g., 2-MeTHF) to reduce waste .
- Intermediate Stability : Protect air-sensitive intermediates (e.g., tetrazole anions) under nitrogen atmosphere .
How can researchers design derivatives to improve metabolic stability?
Advanced Research Question
- Bioisosteric Replacement : Substitute the tetrazole ring with 1,2,4-oxadiazole to reduce susceptibility to hepatic CYP450 oxidation .
- Prodrug Strategies : Introduce ester moieties at the benzamide nitrogen for sustained release .
- Metabolite Identification : Use LC-MS/MS to track degradation products and modify vulnerable sites (e.g., tert-butyl oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
